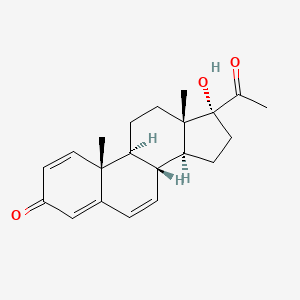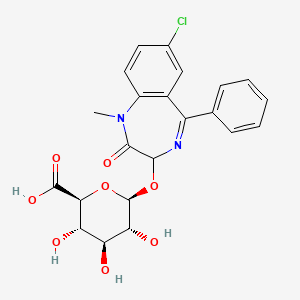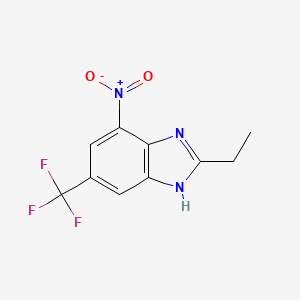
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and trifluoromethylation reactions. One common method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and cerium ammonium nitrate (CAN) are commonly used oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted benzimidazoles: Nucleophilic substitution reactions yield various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazole, 2-methyl-4-nitro-6-(trifluoromethyl)
- 1H-Benzimidazole, 2-ethyl-4-amino-6-(trifluoromethyl)
- 1H-Benzimidazole, 2-ethyl-4-nitro-6-(difluoromethyl)
Uniqueness
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
This compound’s unique combination of functional groups makes it a valuable candidate for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51026-15-4 |
|---|---|
Molekularformel |
C10H8F3N3O2 |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2-ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-8-14-6-3-5(10(11,12)13)4-7(16(17)18)9(6)15-8/h3-4H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
GDASAFUXVVWOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
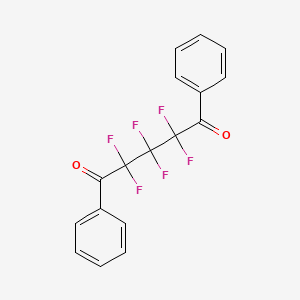


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

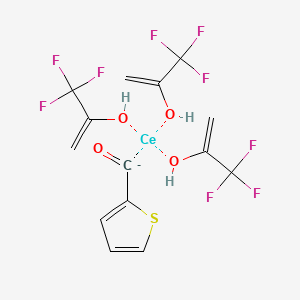
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
